molecular formula C12H10F3N3O B12074582 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

Cat. No.: B12074582
M. Wt: 269.22 g/mol
InChI Key: PDDHETQJLAZQDN-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a pyridine-based compound featuring a trifluoromethoxy-substituted phenyl group at the 5-position of the pyridine ring, with amino groups at the 3- and 4-positions. Pyridine derivatives with amino substituents are often explored in pharmaceutical and agrochemical research due to their ability to participate in hydrogen bonding and coordination chemistry.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18)

InChI Key

PDDHETQJLAZQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine a valuable compound in drug discovery . In industry, it is used in the development of agrochemicals and other functional materials .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine can be contextualized by comparing it with related pyridine derivatives. Below is an analysis of its distinguishing features against analogs:

Substituent Effects: Trifluoromethoxy vs. Other Groups

  • 4-N-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine: This compound replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group and introduces a chlorine atom at the 2-position of the phenyl ring. The chlorine atom may enhance lipophilicity and influence binding affinity in receptor interactions .
  • 2,3-Dimethoxy-5-(Trifluoromethyl)pyridine () :
    Here, methoxy (-OCH₃) groups at the 2- and 3-positions of pyridine increase electron density, contrasting with the electron-withdrawing -OCF₃ group in the target compound. This difference could lead to divergent reactivity in nucleophilic or electrophilic substitution reactions .

  • 5-(Trifluoromethyl)-3-((Trimethylsilyl)ethynyl)pyridin-2-amine () :
    The ethynyl group linked to trimethylsilyl introduces steric bulk and silicon-based hydrophobicity, differing from the planar phenyl group in the target compound. The trifluoromethyl group here may confer greater thermal stability but reduced hydrogen-bonding capacity compared to -OCF₃ .

Positional Isomerism and Functional Group Arrangement

  • The 3,4-diamine configuration in the target compound provides two adjacent amino groups, enabling chelation or dual hydrogen-bonding interactions. In contrast, analogs like 4-N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine retain a single amine at the 4-position, limiting such interactions .

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